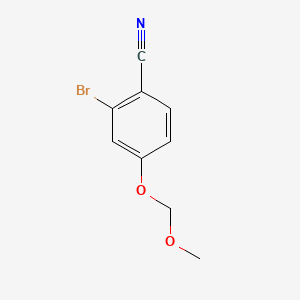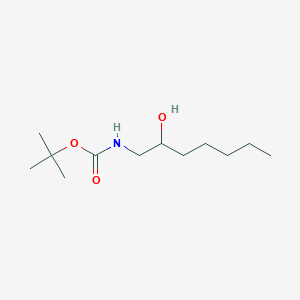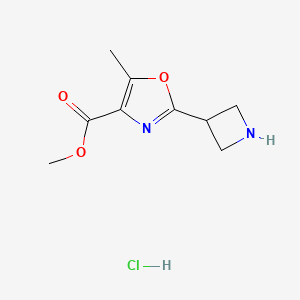
2-Bromo-4-(methoxymethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(methoxymethoxy)benzonitrile is an organic compound with the molecular formula C9H8BrNO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxymethoxy group at the 4-position. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methoxymethoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(methoxymethoxy)benzonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(methoxymethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzaldehydes or benzoic acids.
Reduction: Benzylamines.
Scientific Research Applications
2-Bromo-4-(methoxymethoxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methoxymethoxy)benzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an S_N2 or S_NAr mechanism, depending on the reaction conditions . The methoxymethoxy group can act as a protecting group, which can be removed under acidic conditions to reveal the underlying hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methoxymethoxy group.
2-Bromobenzonitrile: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
4-Bromo-2-methylbenzonitrile: Substituted with a methyl group instead of a methoxymethoxy group.
Uniqueness
2-Bromo-4-(methoxymethoxy)benzonitrile is unique due to the presence of the methoxymethoxy group, which provides additional reactivity and protection options in synthetic chemistry. This makes it a valuable intermediate for the synthesis of more complex molecules with specific functional groups .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-bromo-4-(methoxymethoxy)benzonitrile |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-4H,6H2,1H3 |
InChI Key |
VKDFMBFOLLHMDX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)
![N-[1-(propan-2-yl)piperidin-4-yl]-2-(pyridin-3-yl)quinazolin-4-amine](/img/structure/B13577245.png)

![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)


![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)



![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)



